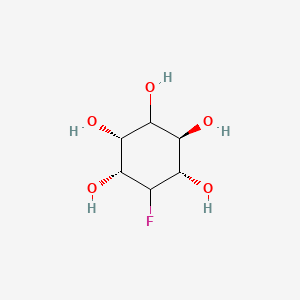
4-Deoxy-4-fluoro-D-myo-inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deoxy-4-fluoro-D-myo-inositol is a derivative of myo-inositol, a naturally occurring compound that plays a crucial role in cellular signaling pathways. This compound is particularly noted for its potential as an inhibitor of signaling pathways mediated by phosphoinositides and their derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Deoxy-4-fluoro-D-myo-inositol is synthesized from 1,2:4,5-Biscyclohexylidene DL-myo-InositolThis is typically achieved through a series of protection and deprotection steps, followed by fluorination using appropriate fluorinating agents .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield. The compound is produced under controlled conditions to maintain high purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Deoxy-4-fluoro-D-myo-inositol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions:
Fluorinating Agents: Used in the initial synthesis to introduce the fluorine atom.
Oxidizing and Reducing Agents: Utilized in subsequent reactions to modify the compound’s structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 4-position .
Applications De Recherche Scientifique
4-Deoxy-4-fluoro-D-myo-inositol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of phosphonate derivatives of myo-inositol for biochemical studies.
Biology: Investigated for its role in inhibiting signaling pathways mediated by phosphoinositides.
Medicine: Potential therapeutic applications due to its ability to modulate cellular signaling pathways.
Industry: Utilized in the development of analytical methods and quality control applications for pharmaceutical production
Mécanisme D'action
The mechanism of action of 4-Deoxy-4-fluoro-D-myo-inositol involves its interaction with phosphoinositide-mediated signaling pathways. By inhibiting these pathways, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include inositol-binding proteins and enzymes that regulate phosphoinositide metabolism .
Comparaison Avec Des Composés Similaires
4-Deoxy-4-fluoro-D-mannose: Another fluorinated sugar derivative used in glycoscience research.
1,24,5-Biscyclohexylidene DL-myo-Inositol: A precursor in the synthesis of 4-Deoxy-4-fluoro-D-myo-inositol.
Uniqueness: this compound is unique due to its specific fluorination at the 4-position, which imparts distinct chemical and biological properties. This fluorination enhances its stability and ability to interact with specific molecular targets, making it a valuable tool in biochemical and pharmaceutical research .
Propriétés
Formule moléculaire |
C6H11FO5 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(1S,2R,4R,5R)-6-fluorocyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3+,4-,5-,6?/m0/s1 |
Clé InChI |
PDTJJYSBSOKEOY-LXOASSSBSA-N |
SMILES isomérique |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)F)O)O |
SMILES canonique |
C1(C(C(C(C(C1O)O)F)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


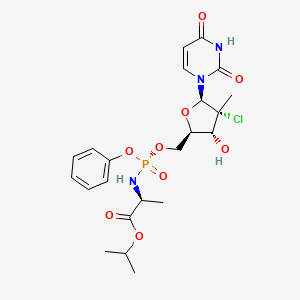
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
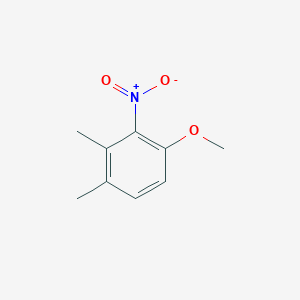

![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
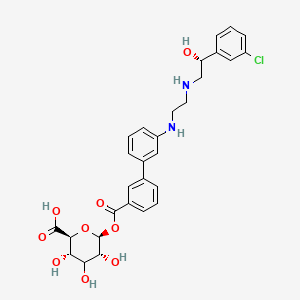
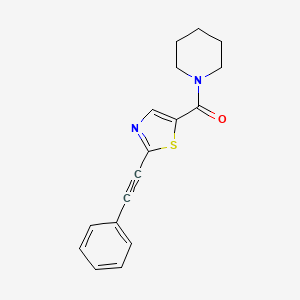
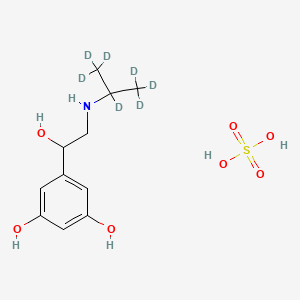
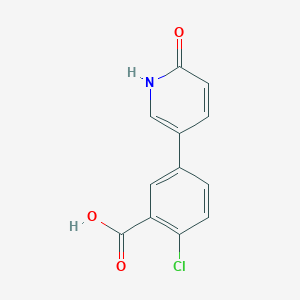
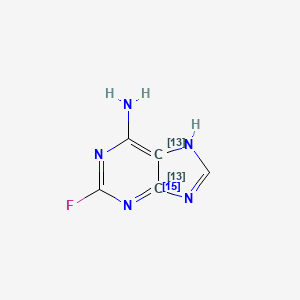
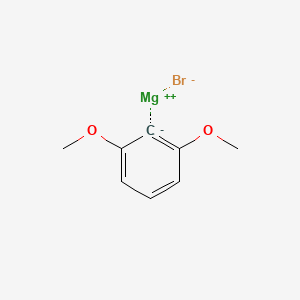
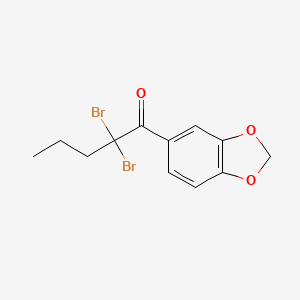
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
